Octyl beta-D-glucopyranoside

Catalog No.
S703161
CAS No.
29836-26-8
M.F
C14H28O6
M. Wt
292.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octyl beta-D-glucopyranoside

CAS Number

29836-26-8

Product Name

Octyl beta-D-glucopyranoside

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol

Molecular Formula

C14H28O6

Molecular Weight

292.37 g/mol

InChI

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1

InChI Key

HEGSGKPQLMEBJL-RKQHYHRCSA-N

SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Synonyms

1-O-n-octyl-beta-D-glucopyranoside, beta-octyl-D-glucoside, beta-octylglucopyranoside, N-octyl-beta-D-glucopyranoside, octyl glucoside, octyl-alpha-D-glucoside, octyl-beta-D-glucoside, octyl-D-glucoside, (alpha)-isomer, octylglucopyranoside, octylglucoside

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Solubilization and Reconstitution of Membrane Proteins:

OBG's key application lies in its ability to gently extract and solubilize membrane proteins from their natural environment in cell membranes. It achieves this by mimicking the natural phospholipid bilayer structure, allowing proteins to retain their native conformation and function. This is crucial for studying these proteins in isolation, as they often lose their functionality when extracted using harsher detergents [].

2D Electrophoresis and Immunoprecipitation:

OBG proves valuable in techniques like 2D electrophoresis, where proteins are separated based on their size and isoelectric point. Its mild nature minimizes protein denaturation, ensuring accurate separation and analysis []. Additionally, OBG can be used in immunoprecipitation experiments to specifically isolate proteins of interest through their interaction with specific antibodies. Its compatibility with various buffers and low interference with protein-antibody binding make it a preferred choice [].

Crystallization of Membrane Proteins:

OBG plays a role in facilitating the crystallization of membrane proteins, which is crucial for determining their three-dimensional structure using techniques like X-ray crystallography. By stabilizing the proteins in solution, OBG allows them to assemble into ordered crystal lattices, enabling researchers to analyze their structure at the atomic level [].

Other Applications:

Beyond these specific uses, OBG finds application in various other research areas, such as:

  • Studying protein-lipid interactions
  • Isolating and purifying other biomolecules like enzymes and receptors
  • Studying the function and dynamics of cellular membranes

Octyl beta-D-glucopyranoside (OGP) is a nonionic detergent commonly used in biochemistry for solubilizing integral membrane proteins [, ]. It is a glycoside, meaning it's formed by the linkage of a sugar (glucose) with an alcohol (octyl alcohol) []. OGP's significance lies in its ability to extract membrane proteins from their natural environment (cell membranes) while maintaining their structure and function, making them amenable to further study [, ].


Molecular Structure Analysis

OGP has a unique structure with two key parts:

  • Hydrophobic Tail: An eight-carbon (octyl) chain, which is water-hating (hydrophobic). This tail allows OGP to interact with the hydrophobic regions of membrane proteins.
  • Hydrophilic Head Group: A glucose unit linked to the octyl chain by a glycosidic bond. The glucose unit contains hydroxyl groups that make it water-loving (hydrophilic). This head group interacts with the surrounding water molecules. []

This amphiphilic nature (having both hydrophobic and hydrophilic regions) allows OGP to form micelles in water. Micelles are spherical clusters with the hydrophobic tails oriented inwards and the hydrophilic head groups facing outwards, interacting with the water. Integral membrane proteins can then integrate into the micelle's hydrophobic core, mimicking their natural environment in the cell membrane [, ].


Chemical Reactions Analysis

Synthesis

The specific synthesis of OGP involves multi-step organic reactions. However, a simplified overview can be described as the reaction between beta-D-glucose and n-octanol in the presence of an acid catalyst [].

Decomposition

In aqueous solutions, OGP is relatively stable. However, under acidic or basic conditions, it can hydrolyze (break down) into its constituent parts, glucose and octanol [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C₁₄H₂₈O₆ []
  • Molecular Weight: 292.37 g/mol []
  • Melting Point: Not applicable, OGP is a solid at room temperature but decomposes before melting [].
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Highly soluble in water (up to 50% w/v) [].
  • Critical Micelle Concentration (CMC): 20-25 mM [, ]. CMC is the concentration at which micelles start to form in solution.
  • Stability: Stable in aqueous solutions at neutral pH and low temperatures (4°C) [].

OGP disrupts the lipid bilayer structure of cell membranes by inserting its hydrophobic tail into the hydrophobic core of the membrane. This loosens the interactions between membrane lipids and allows integral membrane proteins to be extracted while preserving their structure and functionality due to the mild detergent properties of OGP [, ].

OGP is generally considered a non-toxic compound []. However, it can cause mild skin irritation upon prolonged exposure []. Always handle it according to recommended laboratory safety practices, including wearing gloves and eye protection.

XLogP3

1.4

LogP

1.46 (LogP)

Appearance

Assay:≥95%A crystalline solid

UNII

V109WUT6RL

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 4 of 7 companies with hazard statement code(s):;
H228 (25%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

29836-26-8
41444-50-2

Wikipedia

Caprylyl glucoside

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Dates

Modify: 2023-09-14
Lairson et al. Using Substrate Engineering to Harness Enzymatic Promiscuity and Expand Biological Catalysis Nature Chemical Biology, doi: 10.1038/nchembio828, published online 22 October 2006 http://www.nature.com/naturechemicalbiology
Tromans et al. A biomimetic receptor for glucose. Nature Chemistry, doi: 10.1038/s41557-018-0155-z, published online 12 November 2018

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